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Compound of Interest

Compound Name: Influenza virus NP (44-52)

Cat. No.: B12383220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influenza virus nucleoprotein

(NP) peptide spanning amino acids 44-52. This peptide is a well-characterized,

immunodominant epitope that elicits a robust cytotoxic T-lymphocyte (CTL) response in

individuals expressing the human leukocyte antigen (HLA)-A1 allele. This document details its

sequence, physicochemical properties, immunological characteristics, and the experimental

methodologies used for its study, making it a valuable resource for researchers in immunology,

virology, and vaccine development.

Peptide Sequence and Physicochemical Properties
The influenza A virus NP (44-52) peptide is a nonapeptide with the following amino acid

sequence:

Sequence: Cys-Thr-Glu-Leu-Lys-Leu-Ser-Asp-Tyr (CTELKLSDY)[1]

This sequence is highly conserved across many influenza A virus strains, making it a key target

for universal influenza vaccine strategies.[2] Its physicochemical properties are summarized in

the table below.
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Property Value

Amino Acid Sequence CTELKLSDY

Molecular Formula C46H74N10O17S

Molecular Weight 1071.2 g/mol

HLA Restriction HLA-A*01:01[3][4]

Immunological Properties
The NP (44-52) peptide is a crucial target for the cell-mediated immune response to influenza A

virus infection. When presented by the MHC class I molecule HLA-A1 on the surface of

infected cells, it is recognized by CD8+ cytotoxic T-lymphocytes (CTLs). This recognition

triggers a cascade of events leading to the elimination of infected cells.

MHC Binding Affinity
The binding affinity of the NP (44-52) peptide to the HLA-A*0101 molecule is a critical

determinant of its immunogenicity. While specific experimentally determined IC50 or KD values

are not readily available in the public literature, predictive models based on the peptide's

sequence suggest a moderate to high binding capacity. One study categorized peptides with

IC50 values of less than 500 nM as having moderate binding capacity and has included NP

(44-52) in this group.[5]

Cytotoxic T-Lymphocyte (CTL) Response
The NP (44-52) peptide is a dominant epitope for HLA-A1-restricted CTLs. The frequency of

NP (44-52)-specific CTL precursors (CTLp) can be quantified using techniques such as the

ELISPOT assay. The table below summarizes representative data on the frequency of these

cells in healthy, HLA-A1-positive donors.
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Donor Group
Mean Frequency of NP (44-
52)-specific CTLp (per 2.5
x 105 PBMC)

Reference

HLA-A1+, -A2+, -B8+, -B35+
Significantly higher (threefold)

than other groups
[6]

HLA-A1+ (Donor 3) 31 [6]

Note: PBMC stands for Peripheral Blood Mononuclear Cells.

The functional avidity of NP (44-52)-specific T cells, which is the concentration of peptide

required for 50% of maximal response (EC50), has been measured. In one study, the EC50 for

NP (44-52)-specific T cells was determined to be 1 x 10-6 M.

Signaling Pathways
The recognition of the NP (44-52)-HLA-A1 complex by the T-cell receptor (TCR) on a CD8+ T-

cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation,

and effector functions. The diagram below illustrates the initial steps of this pathway.
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TCR signaling initiation upon pMHC recognition.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

influenza NP (44-52) peptide.

In Vitro Generation of Peptide-Specific CTLs
This protocol describes the in vitro stimulation of peripheral blood mononuclear cells (PBMCs)

to expand a population of CTLs specific for the NP (44-52) peptide.

Isolate PBMCs from
HLA-A1+ Donor Blood

Co-culture PBMCs with
NP (44-52) Peptide (10 µg/mL)

and IL-2 (10 U/mL)

Restimulate weekly with
peptide-pulsed, irradiated

autologous PBMCs

Expand culture for 2-4 weeks

Assess CTL activity using
Cytotoxicity Assay, ELISPOT,

or Intracellular Cytokine Staining

Click to download full resolution via product page

Workflow for in vitro generation of peptide-specific CTLs.

Methodology:
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PBMC Isolation: Isolate PBMCs from heparinized blood of a healthy, HLA-A1-positive donor

using Ficoll-Paque density gradient centrifugation.

Initial Stimulation: Resuspend PBMCs at a concentration of 2 x 106 cells/mL in complete

RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100

U/mL penicillin, and 100 µg/mL streptomycin. Add the NP (44-52) peptide to a final

concentration of 10 µg/mL and recombinant human Interleukin-2 (IL-2) to a final

concentration of 10 U/mL. Culture in a 24-well plate at 37°C in a 5% CO2 incubator.

Restimulation: After 7 days, and weekly thereafter, restimulate the cultures. Prepare

stimulator cells by pulsing autologous PBMCs with 10 µg/mL of the NP (44-52) peptide for 1

hour at 37°C, followed by irradiation (3000 rads). Add the irradiated, peptide-pulsed

stimulator cells to the effector cell culture at a responder-to-stimulator ratio of 10:1. Add fresh

IL-2 to a final concentration of 10 U/mL.

Expansion and Maintenance: Expand the cultures for 2-4 weeks, monitoring cell viability and

proliferation. Split the cultures as needed to maintain a cell density of 1-2 x 106 cells/mL.

Assessment of Specificity: After the expansion period, assess the specificity and functionality

of the generated CTLs using the assays described below.

51Cr Release Cytotoxicity Assay
This assay measures the ability of NP (44-52)-specific CTLs to lyse target cells presenting the

peptide.

Methodology:

Target Cell Preparation: Use an HLA-A1-positive B-lymphoblastoid cell line (B-LCL) as target

cells. Label the target cells with 51Cr by incubating 1 x 106 cells with 100 µCi of Na251CrO4

for 1 hour at 37°C.

Peptide Pulsing: Wash the labeled target cells three times with complete medium.

Resuspend the cells and pulse half of them with 10 µg/mL of the NP (44-52) peptide for 1

hour at 37°C. The other half remains unpulsed as a negative control.
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Co-culture: Plate the labeled target cells (pulsed and unpulsed) in a 96-well U-bottom plate

at 5 x 103 cells/well. Add the in vitro-generated CTLs at various effector-to-target (E:T) ratios

(e.g., 50:1, 25:1, 12.5:1).

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

Measurement of 51Cr Release: After incubation, centrifuge the plate and collect the

supernatant. Measure the radioactivity in the supernatant using a gamma counter.

Calculation of Specific Lysis: Determine the percentage of specific lysis using the following

formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum

Release - Spontaneous Release)] x 100

Experimental Release:51Cr release from target cells incubated with CTLs.

Spontaneous Release:51Cr release from target cells incubated with medium alone.

Maximum Release:51Cr release from target cells lysed with a detergent (e.g., 1% Triton X-

100).

ELISPOT Assay for IFN-γ Secretion
This assay quantifies the number of NP (44-52)-specific, IFN-γ-secreting T cells.

Methodology:

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture

antibody overnight at 4°C.

Blocking: Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine

serum for 2 hours at 37°C.

Cell Plating: Add PBMCs or in vitro-generated CTLs to the wells at a concentration of 2 x 105

cells/well.

Stimulation: Add the NP (44-52) peptide to the appropriate wells at a final concentration of 10

µg/mL. Include a negative control (medium alone) and a positive control (e.g.,

phytohemagglutinin).
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Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After

incubation and washing, add streptavidin-alkaline phosphatase.

Spot Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until spots

develop. Stop the reaction by washing with water.

Analysis: Air-dry the plate and count the spots using an ELISPOT reader. Each spot

represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) by Flow Cytometry
This technique identifies and quantifies NP (44-52)-specific T cells based on their production of

intracellular cytokines (e.g., IFN-γ, TNF-α) upon stimulation.

Methodology:

Cell Stimulation: Stimulate 1 x 106 PBMCs with the NP (44-52) peptide (10 µg/mL) in the

presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6 hours at 37°C.

Include negative and positive controls.

Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell

surface markers, such as CD3 and CD8.

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde)

and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-

based).

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies

against intracellular cytokines, such as anti-human IFN-γ and anti-human TNF-α.

Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze

the data by gating on the CD8+ T-cell population and quantifying the percentage of cells

expressing IFN-γ and/or TNF-α in response to peptide stimulation.

Conclusion
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The influenza virus NP (44-52) peptide is a critical component of the cellular immune

response to influenza A virus. Its high degree of conservation and immunodominance in HLA-

A1 positive individuals make it an attractive target for the development of universal influenza

vaccines and immunotherapeutics. The experimental protocols detailed in this guide provide a

robust framework for the further investigation and characterization of this and other T-cell

epitopes. A thorough understanding of the properties and immunological significance of

peptides like NP (44-52) is essential for advancing the field of infectious disease research and

improving public health.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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